molecular formula C22H22N4O3S B2578517 N-(4-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-15-1

N-(4-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2578517
CAS No.: 872689-15-1
M. Wt: 422.5
InChI Key: UDDGPQXWGREEPS-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic compound of significant research interest, particularly in the field of medicinal chemistry. Its molecular structure incorporates a pyridazine core linked via a thioether bridge to an N-(4-acetamidophenyl)acetamide group, a motif structurally similar to other investigated compounds . The 4-ethoxyphenyl substituent on the pyridazine ring is a key feature for molecular interaction, as ethoxy-substituted aromatic systems are commonly explored for optimizing ligand-receptor binding . Pyridazine derivatives are a prominent scaffold in drug discovery, with documented research applications as cholinesterase inhibitors for central nervous system conditions and as potential templates for TRPV1 receptor antagonists for pain management . The presence of the acetamidophenyl moiety is also noteworthy, as this group is a key structural component of known pharmacologically active molecules . Researchers are investigating this compound and its analogs primarily for their potential as dual-acting agents or as tools for probing biological pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-3-29-19-10-4-16(5-11-19)20-12-13-22(26-25-20)30-14-21(28)24-18-8-6-17(7-9-18)23-15(2)27/h4-13H,3,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDGPQXWGREEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aryl halide reacts with the pyridazine core.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound, such as 4-acetamidothiophenol, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds containing the pyridazine moiety exhibit significant antitumor properties. For instance, derivatives similar to N-(4-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide have been synthesized and tested against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • PC3 (prostate cancer)

Case Study: Anticancer Efficacy

A study published in the MDPI journal evaluated a series of thiazole-pyridine hybrids, revealing that one specific hybrid demonstrated an IC50 value of 5.71 µM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 µM). The presence of electron-withdrawing groups was noted to enhance the anticancer efficacy of these compounds .

Anticonvulsant Properties

The anticonvulsant activities of related compounds have also been explored. Research indicates that modifications to the pyridazine structure can significantly influence anticonvulsant efficacy.

Case Study: Seizure Protection

A compound structurally related to this compound showed promising results in seizure models. In a study assessing various thiazole-linked pyridazine derivatives, one analogue exhibited a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating strong anticonvulsant activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following factors are critical:

  • Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance biological activity.
  • Linkage Types : Amide linkages have shown improved interaction with biological targets.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core Influence: Pyridazine (target compound) vs. pyrimidine () vs. quinazolinone () alters electronic properties and binding affinities. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyrimidine or quinazolinone derivatives.
  • Substituent Effects: The 4-ethoxyphenyl group in the target compound likely improves lipophilicity compared to bromo or trifluoromethyl substituents in analogs from and .
  • Synthetic Routes : The target compound’s synthesis mirrors methods in and , where thiol-containing heterocycles react with chloroacetamides under basic conditions (e.g., triethylamine in acetonitrile) .
Physicochemical Properties
  • Lipophilicity : The 4-ethoxyphenyl group increases logP compared to analogs with polar sulfonamide groups (), favoring passive diffusion across biological membranes.
  • Thermal Stability : Melting points of analogs range from 170°C to 315°C (), suggesting the target compound’s stability is comparable, given its aromatic and hydrogen-bonding motifs.

Biological Activity

N-(4-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure that includes an acetamide group, a pyridazine moiety, and a thioether linkage. This structural diversity is believed to contribute to its biological activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridazine have shown promising activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 μg/mL and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with controls like ciprofloxacin showing MIC values of 2 μg/mL .
CompoundBacterial StrainMIC (μg/mL)
Pyridazine DerivativeS. aureus3.12 - 12.5
Pyridazine DerivativeE. coli3.12 - 12.5
Control (Ciprofloxacin)S. aureus, E. coli2

Antifungal Activity

While specific data on this compound is limited, related compounds have demonstrated antifungal activity against strains such as Candida albicans. The MIC values for these compounds ranged from 16.69 to 78.23 µM .

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. For example, certain derivatives have shown selective activity against leukemia cell lines with GI50 values as low as 10 nM . This suggests that this compound may also exhibit anticancer properties worthy of further investigation.

The mechanism of action for compounds like this compound likely involves interaction with specific molecular targets such as enzymes or receptors, inhibiting key biological pathways . Detailed studies are necessary to elucidate these mechanisms.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial effects of various pyridazine derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth at low concentrations, supporting the potential use of these compounds in developing new antibiotics .
  • Antifungal Evaluation : Another study focused on the antifungal properties of thioether-containing compounds, revealing that they possess moderate to strong activity against fungal strains, particularly C. albicans .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing thioacetamide-containing compounds like N-(4-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide?

  • Methodology : The synthesis typically involves three stages: (i) substitution reactions under alkaline conditions (e.g., coupling pyridazine derivatives with aryl halides), (ii) reduction of nitro groups to amines using iron powder under acidic conditions, and (iii) condensation with cyanoacetic acid or thioacetamide precursors using agents like EDCI or DCC. These steps require precise pH control and temperature monitoring to avoid side reactions .
  • Validation : Intermediate products should be characterized via TLC, NMR, and mass spectrometry to confirm purity before proceeding to subsequent steps .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and backbone structure.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for acetamide, S–C at ~600–700 cm⁻¹).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and packing efficiency, as demonstrated for related N-(chlorophenyl)-thioacetamide derivatives .
    • Data Cross-Validation : Discrepancies between NMR and mass spectrometry data may indicate impurities or tautomeric forms, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Approach : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like pyridazine-thioacetamide coupling. ICReDD’s workflow integrates reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Case Study : For similar compounds, computational screening reduced trial-and-error experimentation by 40%, identifying ethanol/water mixtures as ideal for condensation reactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Hypothesis Testing : If in vitro assays show potent enzyme inhibition but cellular assays lack efficacy, evaluate membrane permeability using logP calculations or PAMPA assays. Substituents like the 4-ethoxyphenyl group may enhance lipophilicity but require prodrug strategies for intracellular delivery .
  • Structural Insights : Compare hydrogen-bonding patterns (via crystallography) with docking simulations to assess target binding consistency .

Q. How does the electronic environment of the pyridazine ring influence the compound’s reactivity and stability?

  • Experimental Design :

  • Electron-Donating Groups (EDGs) : The 4-ethoxyphenyl group increases pyridazine’s electron density, enhancing nucleophilic substitution rates.
  • Electron-Withdrawing Groups (EWGs) : Acetamide moieties stabilize the thioether linkage against hydrolysis.
    • Spectroscopic Evidence : UV-Vis spectroscopy tracks charge-transfer interactions between the pyridazine ring and aryl groups, correlating with stability under oxidative conditions .

Q. What are the best practices for handling safety risks during large-scale synthesis?

  • Protocols :

  • Thermal Hazard Mitigation : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. For example, nitro intermediates may require controlled heating (<100°C) to prevent runaway reactions .
  • Toxicity Management : Follow ALADDIN’s guidelines for PPE (gloves, fume hoods) when handling thioacetamide precursors, which are potential sulfhydryl-reactive toxins .

Methodological Challenges and Solutions

Q. How to address low yields in the final condensation step?

  • Troubleshooting :

  • Catalyst Optimization : Replace traditional condensing agents (e.g., HOBt) with DMAP or polymer-supported reagents to improve efficiency.
  • Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance solubility of pyridazine intermediates, as shown in analogous quinazolinone syntheses .

Q. What are the limitations of current structural prediction models for this compound?

  • Gaps : Empirical force fields (e.g., MMFF94) often fail to predict non-covalent interactions in thioacetamide derivatives.
  • Solution : Hybrid QM/MM models or machine learning-trained algorithms (e.g., AlphaFold for small molecules) better simulate sulfur-mediated π-stacking observed in crystallographic data .

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